4-Nitrobenzenesulfonic Acid Hydrate

説明

BenchChem offers high-quality 4-Nitrobenzenesulfonic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzenesulfonic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

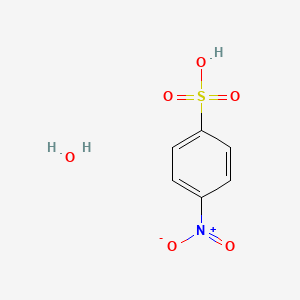

Structure

3D Structure of Parent

特性

IUPAC Name |

4-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGBVFZPNNKLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Nitrobenzenesulfonic Acid Hydrate: Molecular Weight, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonic acid (4-NBSA) is a strong organic acid of significant interest in various fields, including organic synthesis, dye manufacturing, and pharmaceutical development. It primarily serves as a versatile intermediate and a robust acid catalyst. Commercially, 4-NBSA is most commonly available as a hydrate, a crystalline solid where one or more water molecules are incorporated into the crystal lattice. The presence and number of these water molecules of hydration significantly influence the compound's molecular weight, physical properties, and, consequently, its handling, stoichiometry in reactions, and stability.

This technical guide provides a comprehensive overview of the molecular weight and structure of 4-nitrobenzenesulfonic acid hydrate. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize and effectively utilize this important chemical compound.

Molecular Structure and Hydration States

The foundational structure of 4-nitrobenzenesulfonic acid consists of a benzene ring substituted with a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) at the para position (1,4-substitution). This substitution pattern dictates its chemical reactivity and strong acidic nature.

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and the loss of volatiles, including water, as a function of temperature.

-

Principle: The mass of a sample is continuously monitored as it is subjected to a controlled temperature program in a specific atmosphere.

-

Methodology:

-

A small, accurately weighed sample of the hydrate is placed in the TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass loss is recorded as a function of temperature.

-

-

Interpretation: A distinct mass loss step at temperatures below the decomposition point (typically below 150 °C for hydrates) corresponds to the loss of water of hydration. The percentage of mass lost in this step can be used to determine the degree of hydration.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the molecular structure of 4-nitrobenzenesulfonic acid hydrate.

1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes.

-

Sample Preparation: A common method is the KBr pellet technique, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a transparent disk.

-

Expected Spectral Features:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration. The breadth of this peak is due to hydrogen bonding.

-

S=O Stretching: Strong absorptions typically in the 1100-1250 cm⁻¹ and 1000-1080 cm⁻¹ regions correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group.

-

N=O Stretching: Strong absorptions around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric) are indicative of the nitro group.

-

Aromatic C-H and C=C Vibrations: Characteristic absorptions for the substituted benzene ring will also be present.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Expected ¹H NMR Spectrum (in D₂O):

-

The acidic proton of the sulfonic acid and the protons of the water of hydration will exchange with the deuterium in D₂O, and therefore will not be observed as a distinct peak but rather contribute to the residual HDO signal.

-

The aromatic protons will appear as two doublets in the downfield region (typically > 7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the nitro and sulfonic acid groups shifts these protons to a lower field.

-

-

Expected ¹³C NMR Spectrum:

-

Due to the symmetry of the molecule, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the sulfonic acid group and the carbon atom attached to the nitro group will be the most deshielded.

-

Conclusion

4-Nitrobenzenesulfonic acid is a fundamentally important chemical whose practical utility is intrinsically linked to its state of hydration. The molecular weight of this compound is not a fixed value but rather depends on the number of water molecules in its crystal structure, with the monohydrate being a well-defined form, and higher hydrates, such as the tetrahydrate, being prevalent in commercial samples.

For researchers, scientists, and drug development professionals, a thorough characterization of the specific batch of 4-nitrobenzenesulfonic acid hydrate being used is paramount. The application of analytical techniques such as Karl Fischer titration for precise water content determination, and spectroscopic methods like IR and NMR for structural confirmation, constitutes a self-validating system for ensuring the quality and consistency of this reagent. This in-depth understanding of its molecular weight and structure is essential for accurate stoichiometric calculations, the development of robust synthetic protocols, and the overall success of research and development endeavors.

References

-

Oakwood Chemical. 4-Nitrobenzenesulfonic acid hydrate. [Link]

-

PubChem. 4-Nitrobenzenesulfonic acid. [Link]

-

Zeitschrift für Kristallographie - New Crystal Structures. (2015). In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H₉O₄)⁺. [Link]

-

Pharmaffiliates. 4-Nitrobenzenesulfonic Acid | CAS No : 138-42-1. [Link]

-

Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

-

Wikipedia. Karl Fischer titration. [Link]

-

ResearchGate. (2010). Triethylammonium 4-nitrobenzenesulfonate. [Link]

Technical Guide: Solubility Profile & Thermodynamics of 4-Nitrobenzenesulfonic Acid Hydrate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 4-nitrobenzenesulfonic acid (4-NBSA) hydrate (CAS: 138-42-1). As a strong organic acid (

Key Takeaway: 4-NBSA exhibits a "polar-preferred" solubility trend.[1] It is highly soluble in water and low-molecular-weight alcohols (methanol, ethanol) but shows negligible solubility in non-polar hydrocarbons (hexane, toluene). This distinct solubility switch is the critical lever for purification via recrystallization and catalyst recovery.

Physicochemical Profile

Understanding the solubility of 4-NBSA requires dissecting its molecular architecture. The molecule exists typically as a hydrate, where water molecules stabilize the crystal lattice via hydrogen bonding with the sulfonic acid group.

| Property | Value / Description | Process Implication |

| Molecular Formula | Water of hydration must be accounted for in molarity calculations. | |

| Molecular Weight | 203.17 g/mol (Anhydrous) | - |

| Acidity ( | ~ -1.38 (Strong Acid) | Dissociates completely in water; protonates basic solvents. |

| Melting Point | 105–112 °C | High thermal stability allows for elevated temperature dissolution. |

| Polar Surface Area | ~109 Ų | High polarity indicates poor affinity for lipophilic solvents. |

Structural Solubility Mechanism

The solubility is driven by the Sulfonic Acid Head (

Caption: Mechanistic pathway of 4-NBSA dissolution. High lattice energy requires strong polar interactions (H-bonding) for dissolution.

Solubility Data & Solvent Selection

The following data categorizes solvents based on their efficiency in dissolving 4-NBSA. This hierarchy is essential for designing anti-solvent crystallization processes.

Solubility Hierarchy Table

| Solvent Class | Representative Solvents | Solubility Status | Thermodynamic Driver |

| Class I: High Solvency | Water, Methanol, DMSO, DMF | Very Soluble | Strong H-bonding; Dielectric constant ( |

| Class II: Moderate | Ethanol, Isopropanol, Acetone | Soluble | Moderate polarity; solubility decreases as alkyl chain length increases. |

| Class III: Low | Ethyl Acetate, THF, Dichloromethane | Sparingly Soluble | Dipole-dipole interactions are insufficient to fully solvate the ionic head. |

| Class IV: Anti-Solvents | Toluene, Hexane, Heptane, Ether | Insoluble | Lack of H-bonding capability; hydrophobic effect dominates. |

Temperature Dependence

Solubility generally follows the Van't Hoff equation , increasing exponentially with temperature.

-

Process Tip: In water, solubility jumps from moderate at 20°C to extremely high (>400 g/L) at 100°C. This steep curve makes water an excellent solvent for recrystallization, provided the cooling ramp is controlled to prevent oiling out.

Experimental Protocol: Determination of Solubility

As exact solubility values can vary by hydrate batch and impurity profile, relying on literature values alone is risky. Below is a self-validating protocol to determine the precise solubility limit (saturation mole fraction) in your specific solvent system.

Method: Dynamic Laser Monitoring (or Visual Polythermal Method)

This method is superior to gravimetric analysis for 4-NBSA because it avoids the difficulty of filtering viscous, saturated sulfonic acid solutions.

Reagents & Equipment[2][3][4][5][6][7]

-

4-NBSA Hydrate (Pre-dried or water content known via Karl Fischer titration).

-

Solvent (HPLC Grade).[8]

-

Jacketed glass vessel with overhead stirring.

-

Turbidity probe (or Laser pen + Photodiode).

-

Temperature probe (

).

Step-by-Step Workflow

-

Preparation: Charge a known mass of solvent (

) into the vessel. -

Addition: Add a known mass of 4-NBSA (

) calculated to be insoluble at the starting temperature (e.g., 20°C). -

Heating Ramp: Heat the slurry at a slow, constant rate (e.g., 0.5°C/min) while stirring.

-

Clear Point Detection: Record the temperature (

) where the solution becomes optically transparent (turbidity drops to baseline). This is the saturation temperature for concentration -

Cooling Ramp (Validation): Cool the solution at 0.5°C/min. Record the temperature (

) where turbidity spikes (nucleation). -

Metastable Zone Width (MSZW): The difference

defines your process safety window. -

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Caption: Dynamic solubility determination workflow ensuring precise saturation point identification.

Applications in Process Chemistry[9][10]

Purification via Recrystallization

The most common application of 4-NBSA solubility data is purification.

-

Solvent System: Water or dilute HCl (to suppress ionization).

-

Protocol: Dissolve crude 4-NBSA in boiling water (approx. 100°C). Filter hot to remove mechanical impurities. Cool slowly to 20°C. The drastic drop in solubility forces the pure acid to crystallize as the hydrate, leaving impurities in the mother liquor.

-

Note: Avoid recrystallizing from alcohols if esterification is a potential side reaction at high temperatures.

Catalyst Recovery

In organic synthesis, 4-NBSA is used as a soluble acid catalyst.

-

Reaction Phase: Soluble in the reaction mixture (e.g., Ethanol + Carboxylic Acid).

-

Recovery Phase: Upon completion, the solvent is often evaporated or a non-polar solvent (Toluene) is added. 4-NBSA precipitates out (or is extracted into an aqueous wash), allowing the product to remain in the organic phase.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

- Myerson, A. S. (2002).Handbook of Industrial Crystallization. Butterworth-Heinemann.

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[2] (Methodological basis for flask method).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. lookchem.com [lookchem.com]

Navigating the Nuances of 4-Nitrobenzenesulfonic Acid: A Technical Guide to the Anhydrous vs. Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Anhydrous and Hydrated 4-Nitrobenzenesulfonic Acid

4-Nitrobenzenesulfonic acid, a strong organic acid, is a pivotal reagent and intermediate in a multitude of chemical syntheses, including the manufacturing of dyes and pharmaceuticals.[1] It is commercially available and widely utilized, most commonly in its hydrated form. However, for applications demanding strict control over water content, a thorough understanding of the anhydrous form (CAS Number 138-42-1) is paramount. The presence of water of crystallization can significantly impact a compound's melting point, solubility, stability, and reactivity.[1] This guide provides a comprehensive technical overview of the key differences between the anhydrous and hydrated forms of 4-nitrobenzenesulfonic acid, offering insights into their physicochemical properties, analytical differentiation, synthesis, and applications.

It is important to note that many chemical suppliers are transitioning to labeling the compound by its anhydrous molecular formula (C₆H₅NO₅S) and considering the water content as an impurity.[1] This shift underscores the need for precise characterization and awareness of the specific form being used in experimental work.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of 4-nitrobenzenesulfonic acid are directly influenced by the presence or absence of water molecules within its crystal lattice. Below is a comparative summary of the key physicochemical properties for both the anhydrous and hydrated forms.

| Property | Anhydrous 4-Nitrobenzenesulfonic Acid | Hydrated 4-Nitrobenzenesulfonic Acid |

| CAS Number | 138-42-1[2][3] | 138-42-1 (often used for the hydrate as well)[4] |

| Molecular Formula | C₆H₅NO₅S[2] | C₆H₅NO₅S · xH₂O[1] |

| Molecular Weight | 203.17 g/mol [1][2] | 203.17 g/mol (anhydrous basis)[1] |

| Appearance | Beige to yellow-orange crystalline powder[5] | Beige to yellow-orange crystalline powder[1][5] |

| Melting Point | Approximately 180-182°C[5] | 105-112 °C[1][2] |

| Solubility | Highly soluble in water, especially at elevated temperatures.[1][5] Appreciable solubility in polar solvents; slightly soluble in DMSO (with sonication); negligible in non-polar solvents.[1][6] | Highly soluble in water (476 g/L at 100.5 °C).[5][6] Soluble in other polar solvents.[1] |

| pKa | -1.38 ± 0.50 (Predicted)[5][6] | Not explicitly defined, but expected to be similar to the anhydrous form in solution. |

Differentiating Anhydrous and Hydrated Forms: Analytical Methodologies

Accurately distinguishing between the anhydrous and hydrated forms of 4-nitrobenzenesulfonic acid is crucial for ensuring the reproducibility and success of chemical reactions and formulations. Several analytical techniques can be employed for this purpose.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is a powerful tool for characterizing hydrated compounds.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated sample of 4-nitrobenzenesulfonic acid, a TGA thermogram will show a distinct weight loss step corresponding to the loss of water molecules. The temperature at which this dehydration occurs and the percentage of weight loss can be used to determine the number of water molecules of hydration.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve for a hydrated compound will exhibit an endothermic peak corresponding to the energy required to remove the water of crystallization. This dehydration endotherm will be absent in the DSC curve of the anhydrous form.

Protocol for TGA/DSC Analysis:

-

Apparatus: Use a calibrated simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 3-5 mg of the 4-nitrobenzenesulfonic acid sample into an appropriate pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 30°C to 400°C) at a controlled rate (e.g., 10 °C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to identify weight loss steps and thermal events (endotherms or exotherms). The percentage of weight loss in the TGA curve before decomposition corresponds to the water content. The DSC curve will show the energy changes associated with dehydration and melting.

Spectroscopic Techniques

Spectroscopic methods provide information about the molecular structure and can reveal the presence of water.

-

Infrared (IR) Spectroscopy: The presence of water of hydration can be detected by the appearance of a broad absorption band in the O-H stretching region, typically around 3200-3600 cm⁻¹. The anhydrous form will lack this prominent broad peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the solid-state NMR spectrum, the presence of water molecules can lead to distinct signals. In solution NMR, the water of hydration will typically exchange with the solvent, but its presence can sometimes be inferred from changes in the chemical shifts of the sulfonic acid proton.

Protocol for Infrared (IR) Spectroscopy Analysis:

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

-

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Place the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Examine the spectrum for a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of water. Compare the spectrum to a reference spectrum of the anhydrous form if available.

X-ray Diffraction (XRD)

X-ray diffraction is a definitive method for determining the crystal structure of a solid. The anhydrous and hydrated forms of 4-nitrobenzenesulfonic acid will have distinct crystal structures and, therefore, will produce different X-ray diffraction patterns.

Synthesis of 4-Nitrobenzenesulfonic Acid

The primary industrial synthesis of 4-nitrobenzenesulfonic acid involves the sulfonation of nitrobenzene.[1] However, it's important to note that the direct sulfonation of nitrobenzene predominantly yields the meta-isomer (3-nitrobenzenesulfonic acid) due to the meta-directing effect of the nitro group.[1] Achieving a high yield of the para-isomer (4-nitrobenzenesulfonic acid) through this direct route is challenging.[1]

An alternative and more common laboratory synthesis starts from benzene. This two-step process involves:

-

Sulfonation of Benzene: Benzene is treated with fuming sulfuric acid to produce benzenesulfonic acid.[7]

-

Nitration of Benzenesulfonic Acid: The resulting benzenesulfonic acid is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.[7] The sulfonic acid group is a meta-director, but under certain conditions, the para-isomer (4-nitrobenzenesulfonic acid) can be obtained as the major product.[7]

Another reported method for producing 4-nitrobenzenesulfonic acid is through the hydrolysis of 4-nitrobenzenesulfonyl chloride.[6]

Applications and the Impact of Hydration

4-Nitrobenzenesulfonic acid serves as a versatile compound in various chemical applications:

-

Intermediate in Synthesis: It is a key intermediate in the production of dyes, pigments, and pharmaceuticals.[5]

-

Catalyst: Its strong acidic nature makes it a useful catalyst in various organic reactions.[1]

-

Preparation of Other Compounds: It is used in the preparation of other chemical compounds, such as diaryl compounds with antiviral properties.[6][8]

The presence of water in the hydrated form can be either beneficial or detrimental depending on the specific application. In reactions that are sensitive to water, the use of the anhydrous form is essential to avoid side reactions or catalyst deactivation. Conversely, in aqueous reaction systems, the hydrated form may be more readily soluble and easier to handle.

Safety and Handling

4-Nitrobenzenesulfonic acid, in both its anhydrous and hydrated forms, is a corrosive substance that can cause severe skin burns and eye damage.[4][5][9] It is also irritating to the respiratory system.[5]

Key Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[5][9]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water and seek medical attention.[4][5][9] If inhaled, move the person to fresh air.[4][9] If swallowed, rinse the mouth with water and do not induce vomiting.[4][5]

Conclusion

The distinction between the anhydrous and hydrated forms of 4-nitrobenzenesulfonic acid is a critical consideration for researchers, scientists, and professionals in drug development. The presence of water of crystallization significantly alters the compound's physical properties and can influence its reactivity and suitability for specific applications. A thorough understanding of the analytical techniques available for differentiating these forms, coupled with a clear knowledge of their respective properties and handling requirements, is essential for ensuring the safety, accuracy, and reproducibility of scientific work involving this important chemical.

References

-

Filo. (2025, May 30). Use the methods just presented to devise a synthesis of 4 -nitrobenzenesulfonic acid from benzene. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Nitrobenzenesulfonic acid hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Nitrobenzenesulfonic acid - Hazardous Agents. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-NITROBENZENESULFONIC ACID. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 2. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Nitrobenzenesulfonic acid hydrate [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-NITROBENZENESULFONIC ACID | 138-42-1 [chemicalbook.com]

- 7. Use the methods just presented to devise a synthesis of 4 -nitrobenzenesu.. [askfilo.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Melting Point Determination of 4-Nitrobenzenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the melting point of 4-nitrobenzenesulfonic acid hydrate. Addressing the inherent challenges associated with hydrated organic compounds, this document synthesizes theoretical principles with pragmatic, field-proven experimental protocols. It is designed to equip researchers, analytical scientists, and drug development professionals with the requisite knowledge to navigate the complexities of thermal analysis for this and similar hygroscopic substances, ensuring data integrity and reproducibility. The guide delves into the causality behind experimental choices, from sample preparation to the selection of analytical instrumentation, and underscores the importance of a multi-technique approach for a holistic understanding of the material's thermal behavior.

Introduction: The Challenge of Hydrated Organic Compounds

4-Nitrobenzenesulfonic acid (4-NBSA) is a pivotal intermediate in the synthesis of various pharmaceuticals and dyes.[1] It is commonly supplied as a hydrate, a crystalline solid that incorporates one or more water molecules within its crystal lattice. The presence of this water of hydration significantly influences the compound's physicochemical properties, most notably its melting point.

The determination of a sharp, reproducible melting point for a hydrated compound like 4-nitrobenzenesulfonic acid hydrate is often complicated by thermal events preceding melting, primarily dehydration.[2] The loss of water upon heating can lead to a variety of observable phenomena, including sintering, collapse of the crystal structure, and a broad melting range, all of which can be misinterpreted. Therefore, a simplistic application of standard melting point protocols may yield ambiguous and unreliable results. This guide provides a robust methodology to address these challenges head-on.

Physicochemical Properties and Expected Thermal Behavior

A thorough understanding of the material's properties is foundational to accurate analysis.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₅S·xH₂O | [3][4] |

| CAS Number | 138-42-1 (anhydrous basis) | [3] |

| Appearance | Beige to yellow-orange crystalline powder | [1][3] |

| Reported Melting Point | 105-112 °C | [3][5] |

It is crucial to note that the same CAS number is often used for both the anhydrous and hydrated forms, which can be a source of ambiguity.[6]

The Interplay of Dehydration and Melting

For a hydrated crystalline solid, the application of heat can induce two primary phase transitions:

-

Dehydration: The release of water molecules from the crystal lattice. This is an endothermic process that results in a mass loss.

-

Melting: The transition from a solid to a liquid state. This is also an endothermic process, but it does not involve a change in mass.

The critical question for accurate melting point determination is the temperature at which these events occur. There are three likely scenarios for 4-nitrobenzenesulfonic acid hydrate, which can be elucidated using thermoanalytical techniques.

Core Methodologies: A Dual Approach

To unequivocally determine the melting point and understand the thermal behavior of 4-nitrobenzenesulfonic acid hydrate, a dual approach employing both classical capillary melting point determination and modern thermal analysis is recommended.

Principle of Capillary Melting Point Determination

The capillary method is a long-established and widely accepted technique for determining the melting point of a chemical substance.[7][8][9] The sample is heated in a capillary tube at a controlled rate, and the temperatures at which the first signs of melting (onset) and complete liquefaction (clear point) occur are recorded as the melting range. For pure, crystalline compounds, this range is typically narrow.

The Power of Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide quantitative information about the thermal stability and phase transitions of a material.[10][11][12][13][14]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] For a hydrated compound, TGA can precisely quantify the water content and determine the temperature range over which dehydration occurs.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[15] DSC can detect endothermic and exothermic transitions, such as melting, crystallization, and dehydration.

By using these techniques in tandem, it is possible to distinguish between mass loss events (dehydration) and thermal events without mass loss (melting).[2]

Experimental Protocols

Safety Precautions

4-Nitrobenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Capillary Melting Point Determination

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[15]

Apparatus:

-

Melting point apparatus with a temperature range up to at least 150 °C and a controllable heating rate.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation:

-

Place a small amount of 4-nitrobenzenesulfonic acid hydrate in a clean, dry mortar.

-

Gently grind the sample to a fine, uniform powder. This ensures efficient and uniform heat transfer.[8]

-

Ensure the sample is completely dry from any adsorbed moisture by storing it in a desiccator prior to analysis.[8]

-

-

Capillary Loading:

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom.

-

The packed sample height should be 2-3 mm.

-

-

Melting Point Measurement:

-

Insert the loaded capillary into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 95 °C (about 10 °C below the expected melting point).

-

Once the temperature has stabilized, begin heating at a rate of 1-2 °C per minute. A slow heating rate is critical for accurate determination.[7]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at the onset of melting , defined as the point at which the first drop of liquid is visible.

-

Record the temperature at the clear point , where the entire sample has transitioned into a clear liquid.

-

The recorded temperature range between the onset and the clear point is the melting range.

-

Protocol 2: Simultaneous TGA-DSC Analysis

This protocol provides a more in-depth understanding of the thermal events.

Apparatus:

-

Simultaneous TGA-DSC instrument.

-

TGA pans (aluminum or platinum).

-

Microbalance.

-

Inert purge gas (e.g., nitrogen).

Procedure:

-

Instrument Calibration:

-

Calibrate the TGA-DSC instrument for temperature and heat flow according to the manufacturer's instructions, using certified reference materials.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the powdered 4-nitrobenzenesulfonic acid hydrate into a tared TGA pan.

-

-

TGA-DSC Measurement:

-

Place the sample pan in the instrument.

-

Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable and non-reactive environment.

-

Heat the sample from ambient temperature to approximately 150 °C at a heating rate of 10 °C/min.

-

Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

-

Data Interpretation and Visualization

Interpreting the TGA-DSC Thermogram

The resulting TGA-DSC thermogram will provide a wealth of information. A hypothetical thermogram for 4-nitrobenzenesulfonic acid hydrate is presented below to illustrate the expected features.

Expected TGA-DSC Results for 4-Nitrobenzenesulfonic Acid Hydrate

| Thermal Event | Approximate Temperature Range (°C) | TGA Curve | DSC Curve | Interpretation |

| Dehydration | 60 - 100 | Step-wise mass loss | Endothermic peak | Loss of water of hydration. The number of steps in the mass loss can indicate different binding energies of the water molecules. |

| Melting | 105 - 112 | No mass loss | Sharp endothermic peak | Melting of the anhydrous form of 4-nitrobenzenesulfonic acid. |

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Caption: Workflow for the comprehensive melting point determination of 4-nitrobenzenesulfonic acid hydrate.

Caption: Logical flow for the interpretation of TGA-DSC data for a hydrated compound.

Trustworthiness and Self-Validation

The dual-methodology approach described in this guide provides a self-validating system. The melting range observed via the capillary method should correlate with the sharp endothermic peak observed in the DSC that does not have an associated mass loss in the TGA. Any significant deviation between these results would indicate potential issues with sample preparation, instrument calibration, or the thermal stability of the compound.

Conclusion

The accurate determination of the melting point of 4-nitrobenzenesulfonic acid hydrate necessitates a methodical approach that accounts for the thermal behavior of its water of hydration. By combining the classical capillary melting point method with the quantitative power of simultaneous TGA-DSC analysis, researchers can obtain a comprehensive and unambiguous understanding of the material's thermal properties. This guide provides the necessary protocols and theoretical framework to achieve reliable and reproducible results, ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 238-241. [Link]

-

ResearchGate. (2025). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. [Link]

-

ERIC. (2013). EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb. [Link]

-

Linseis. (n.d.). Application: Stability of Molten Salts using Simultaneous Thermal Analysis - STA PT 1000. [Link]

-

Scribd. (n.d.). Articulo 1 | PDF | Differential Scanning Calorimetry | Thermogravimetric Analysis. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

University of Missouri-Kansas City. (n.d.). recrystallization, filtration and melting point. [Link]

-

Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

University of Missouri–Kansas City. (2006). 1. Crystallization. [Link]

-

ResearchGate. (n.d.). DSC curves of the compounds: a – Eu(2-Cl-BP) 3 ⋅2H 2 O (m i =5.2 mg), b... [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

-

ResearchGate. (n.d.). Hydration Structure of the Strongly Bound Water on the Sulfonic Acid Group in a Nafion Membrane Studied by Infrared Spectroscopy and Quantum Chemical Calculation | Request PDF. [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonic acid. [Link]

-

Radboud Repository. (2022, August 23). Screening double salt sulfate hydrates for application in thermochemical heat storage. [Link]

-

Mettler Toledo. (n.d.). Separation of Melting and Decomposition using High Heating Rates. [Link]

-

ResearchGate. (n.d.). TGA thermograms for sulphonated copolymers. [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF. [Link]

-

Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). [Link]

-

MDPI. (2021, September 23). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

Shimadzu. (n.d.). eT158A Reaction Rate Analysis by Thermal Analysis. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

-

ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. [Link]

Sources

- 1. 4-NITROBENZENESULFONIC ACID | 138-42-1 [chemicalbook.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Nitrobenzenesulfonic acid | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. icheme.org [icheme.org]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 13. linseis.com [linseis.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Technical Guide: The Role of the Nitro Group in Benzenesulfonic Acid Acidity

Executive Summary

In the landscape of organic superacids and pharmaceutical salt selection, benzenesulfonic acid (BSA) serves as a fundamental scaffold. The introduction of a nitro group (

This guide analyzes the electronic perturbation caused by the nitro group, quantifying its impact through Hammett Linear Free Energy Relationships (LFER) and detailing the practical implications for drug development and catalysis. We provide a validated protocol for the synthesis and acidity determination of m-nitrobenzenesulfonic acid, the thermodynamic product of direct sulfonation.

Mechanistic Physical Organic Chemistry

The acidity of benzenesulfonic acid is governed by the stability of its conjugate base, the sulfonate anion (

Electronic Deactivation and Anion Stabilization

Unlike carboxylic acids, where the negative charge is localized on two oxygens, the sulfonate anion delocalizes charge over three oxygen atoms and the sulfur center.

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom in the

group creates a permanent dipole, pulling -

Resonance Effect (-R): The nitro group is a strong

-acceptor. It withdraws

The "Meta" Constraint

Direct sulfonation of nitrobenzene yields primarily 3-nitrobenzenesulfonic acid (m-NBSA) because the nitro group is a meta-director. Conversely, nitration of benzenesulfonic acid also directs meta. Therefore, the meta isomer is the most industrially relevant congener.

Visualization of Electronic Flow

The following diagram illustrates the electron-withdrawing vectors stabilizing the conjugate base.

Figure 1: Vector analysis of electron withdrawal facilitating proton dissociation.

Quantitative Landscape: Hammett Acidity Profiling

Measuring the

Comparative Acidity Data

The nitro group significantly lowers the

| Compound | Substituent | Position | Estimated | Relative Acidity | |

| Benzenesulfonic Acid | -H | - | 0.00 | -2.80 | Reference |

| m-Nitrobenzenesulfonic Acid | meta | +0.71 | ~ -3.60 | 6.3x Stronger | |

| p-Nitrobenzenesulfonic Acid | para | +0.78 | ~ -3.75 | 8.9x Stronger | |

| p-Toluenesulfonic Acid | para | -0.17 | -1.34 | Weaker |

*Hammett

The Hammett Equation Application

For benzenesulfonic acids, the dissociation correlates to:

Experimental Protocols

Synthesis of m-Nitrobenzenesulfonic Acid (m-NBSA)

Objective: Isolate high-purity m-NBSA for salt screening. Principle: Electrophilic aromatic substitution (Sulfonation) of nitrobenzene.[1]

Reagents:

-

Nitrobenzene (99%)

-

Oleum (20-30% free

) or Chlorosulfonic acid

Workflow:

-

Charge: Place 1.0 eq nitrobenzene in a chemically resistant reactor.

-

Addition: Dropwise addition of Oleum (1.2 eq) while maintaining temp < 30°C (Exothermic).

-

Reaction: Heat to 100-110°C for 3-4 hours. Monitor by TLC or HPLC.

-

Quench: Pour reaction mixture slowly onto crushed ice (Caution: Violent hydrolysis of excess

). -

Isolation: The product is highly water-soluble. To isolate, add saturated NaCl (salting out) to precipitate the sodium salt (Sodium m-nitrobenzenesulfonate, "Ludigol").

-

Purification: Recrystallize from water/ethanol.

-

Acidification: To obtain the free acid, pass the aqueous salt solution through a cation exchange resin (e.g., Amberlite IR-120 H+ form) and lyophilize.

Determination of Acidity (Non-Aqueous Titration)

Since water levels the acidity, a differentiating solvent is required.

Method: Potentiometric Titration in Glacial Acetic Acid.

Titrant: 0.1 N Perchloric Acid (

Protocol:

-

Solvent: Anhydrous Acetic Acid (removes water interference).

-

Standard: Potassium Hydrogen Phthalate (KHP).

-

Electrode: Glass pH electrode modified with non-aqueous electrolyte (e.g., LiCl in ethanol).

-

Execution: Dissolve 50 mg of dry sulfonic acid in 50 mL acetic acid. Titrate with 0.1 N Sodium Acetate in acetic acid.

-

Calculation: The half-neutralization potential (HNP) correlates to the

relative to the solvent window.

Figure 2: Workflow for non-aqueous acidity determination.

Pharmaceutical Applications

Counterion Selection (Salt Formation)

In drug development, weak bases (API) often require strong acids to form stable, crystalline salts.

-

Bioavailability: The nitrobenzenesulfonate anion is highly soluble, improving dissolution rates of hydrophobic drugs.

-

Stability: Unlike hydrochloride salts, sulfonates are non-volatile and less prone to hydrate formation shifts.

-

Safety Note: While useful in R&D, nitro-aromatics are often flagged as potential genotoxic impurities (GTIs). Rigorous purification is required to ensure no residual alkyl sulfonates (if alcohols are used) or nitro-precursors remain.

Catalysis

m-Nitrobenzenesulfonic acid is used as a mild acid catalyst in esterification and condensation reactions where sulfuric acid would cause charring or oxidation. The nitro group provides "tunable" acidity—stronger than p-TsOH but milder than triflic acid.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Cerfontain, H. (1968).Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

-

Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link

- Popov, K., et al. (2002). Acidity of Strong Acids in Non-Aqueous Solutions. Journal of Physical Chemistry A.

-

Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection). Link

Sources

protocol for using 4-nitrobenzenesulfonic acid in peptide synthesis

Application Note: Site-Specific N-Alkylation and Protection in Peptide Synthesis using 4-Nitrobenzenesulfonyl (Nosyl) Derivatives

Introduction

In modern Solid-Phase Peptide Synthesis (SPPS), 4-Nitrobenzenesulfonic acid (NBSA) and its activated derivatives—specifically 4-nitrobenzenesulfonyl chloride (Ns-Cl) and methyl 4-nitrobenzenesulfonate (Me-ONs) —form the backbone of the "Nosyl Strategy." This chemical toolkit is the industry standard for achieving site-specific N-methylation of peptide backbones and protecting primary amines to allow for selective side-chain modifications.

Unlike traditional reductive amination or direct alkylation with methyl iodide (which often leads to over-alkylation or racemization), the Nosyl strategy relies on the electron-withdrawing power of the 4-nitrobenzenesulfonyl group to render the sulfonamide nitrogen acidic enough for controlled, mono-selective alkylation.

This guide details the protocol for N-Methylation on Solid Support , utilizing methyl 4-nitrobenzenesulfonate as the alkylating agent—a direct ester of 4-nitrobenzenesulfonic acid.

Mechanism of Action

The efficacy of 4-nitrobenzenesulfonic acid derivatives lies in the sulfonamide activation principle (Fukuyama synthesis).

-

Activation/Protection: The free amine reacts with Ns-Cl to form a 2- or 4-nitrobenzenesulfonamide . The electron-withdrawing nitro group significantly increases the acidity of the sulfonamide proton (

in DMSO), making it deprotonatable by mild non-nucleophilic bases. -

Alkylation: The deprotonated sulfonamide anion acts as a nucleophile, attacking the methyl 4-nitrobenzenesulfonate (Me-ONs) . The 4-nitrobenzenesulfonate anion is displaced as a stable leaving group.

-

Deprotection: The Nosyl group is cleaved via nucleophilic aromatic substitution using a thiol (e.g., 2-mercaptoethanol) and a base (DBU), releasing the secondary amine.

Figure 1: The Nosyl strategy workflow for site-specific N-methylation. The 4-nitrobenzenesulfonyl group activates the nitrogen for alkylation and serves as a temporary protecting group.

Critical Reagents & Preparation

| Reagent | Role | Specifications | Storage |

| 4-Nitrobenzenesulfonyl chloride (Ns-Cl) | Protecting Group | >98% Purity, Crystalline | Desiccator, +4°C |

| Methyl 4-nitrobenzenesulfonate (Me-ONs) | Alkylating Agent | High Toxicity , >97% Purity | -20°C, Argon |

| MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Base (Alkylation) | Liquid, anhydrous | Room Temp, Dry |

| 2,4,6-Collidine | Base (Protection) | Distilled | Room Temp |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base (Deprotection) | Anhydrous | Room Temp |

| 2-Mercaptoethanol (2-ME) | Cleavage Nucleophile | 99% | Room Temp |

Safety Warning: Methyl 4-nitrobenzenesulfonate is a potent alkylating agent and potential carcinogen (similar to methyl tosylate but more reactive). Handle exclusively in a fume hood with double nitrile gloves.

Detailed Protocol: Site-Specific N-Methylation

This protocol assumes a standard Fmoc-SPPS workflow on polystyrene (e.g., Wang or Rink Amide) resin.

Phase 1: Nosyl Protection

Objective: Convert the N-terminal free amine into a sulfonamide.

-

Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes.

-

Coupling: Dissolve Ns-Cl (4 eq, 0.4 mmol) and 2,4,6-Collidine (10 eq, 1.0 mmol) in dry DCM (approx. 2-3 mL).

-

Reaction: Add the solution to the resin. Shake/agitate at room temperature for 30 minutes .

-

Wash: Drain and wash the resin with DCM (3x) and DMF (3x).

-

Validation (Optional): Perform a Kaiser test. It should be negative (no free amine).

Phase 2: N-Methylation

Objective: Alkylate the sulfonamide nitrogen using the methyl ester of 4-nitrobenzenesulfonic acid.[1]

-

Reagent Mix: Dissolve Methyl 4-nitrobenzenesulfonate (Me-ONs) (4 eq, 0.4 mmol) and MTBD (3 eq, 0.3 mmol) in dry DMF (2-3 mL).

-

Note: MTBD is preferred over DBU here to minimize side reactions (e.g., elimination) during the alkylation step.

-

-

Reaction: Add the mixture to the resin. Agitate for 30 minutes at room temperature.

-

Repeat: Drain and repeat the methylation step once more with fresh reagents to ensure quantitative conversion.

-

Wash: Wash thoroughly with DMF (3x) and DCM (3x).

Phase 3: Nosyl Deprotection

Objective: Remove the 4-nitrobenzenesulfonyl group to reveal the N-methylated secondary amine.

-

Cocktail: Prepare a solution of DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF.

-

Reaction: Add to resin and agitate for 5 minutes .

-

Repeat: Drain and repeat the treatment for 10 minutes .

-

Wash: Wash extensively with DMF (5x) and DCM (5x) to remove the yellow cleavage byproducts.

-

Next Step: The resin now carries a secondary amine (

-Me-Amino Acid). Proceed immediately to the next coupling.-

Coupling Note: Coupling to secondary amines is sterically hindered. Use high-efficiency reagents like HATU or PyAOP for the next amino acid.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Methylation | Steric hindrance or wet solvents | Ensure DMF is anhydrous. Increase reaction time to 1 hour. Increase equivalents of Me-ONs to 10 eq. |

| Premature Fmoc Removal | Base contamination | Ensure thorough washing after DBU treatment before proceeding to Fmoc coupling steps. |

| Low Yield in Next Coupling | Secondary amine hindrance | Use HATU/HOAt or PyAOP for the subsequent amino acid coupling. Double couple. |

| Precipitation | Poor solubility of Nosyl reagents | Dissolve Ns-Cl in a small amount of DCM before adding DMF if solubility is an issue. |

Distinction: 4-NBSA vs. 2,4-DNBSA

It is critical not to confuse 4-Nitrobenzenesulfonic acid derivatives with 2,4-Dinitrobenzenesulfonic acid (DNBSA) .

-

4-NBSA (Nosyl): Used for protection and alkylation (as described above).

-

2,4-DNBSA: Used as a monitoring reagent (similar to the Kaiser test) for detecting free amines. It forms a highly colored Meisenheimer complex.

-

Protocol Implication: Do not use 4-nitrobenzenesulfonic acid for colorimetric monitoring; it lacks the sensitivity of the dinitro- or trinitro- (TNBS) variants.

References

-

Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(10), 2301–2302. [Link]

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 3. Neurotensin analogs by fluoroglycosylation at Nω-carbamoylated arginines for PET imaging of NTS1-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids [organic-chemistry.org]

4-nitrobenzenesulfonic acid catalyzed hydrolysis mechanisms

Application Note: 4-Nitrobenzenesulfonic Acid (NBSA) Catalyzed Hydrolysis

Abstract

This technical guide details the mechanistic principles and experimental protocols for utilizing 4-nitrobenzenesulfonic acid (NBSA) as a Brønsted acid catalyst in hydrolysis reactions. Distinguished by the electron-withdrawing nitro group at the para position, NBSA exhibits superior acidity (

The Catalyst Profile: Why NBSA?

In drug development and fine chemical synthesis, the choice of acid catalyst dictates the reaction rate, selectivity, and impurity profile. While sulfuric acid (

Electronic Activation:

The sulfonate group (

Table 1: Comparative Catalyst Properties

| Property | 4-Nitrobenzenesulfonic Acid (NBSA) | p-Toluenesulfonic Acid (PTSA) | Sulfuric Acid |

| Structure | |||

| Approx. pKa | -3.0 to -4.0 (Est.) | -2.8 | -3.0 (1st dissociation) |

| Solubility | High (Water, Polar Organics) | High (Water, Alcohols) | Miscible |

| Oxidizing Potential | Low | Low | High (Charring risk) |

| Handling | Solid (Hygroscopic) | Solid (Hygroscopic) | Viscous Liquid |

Mechanistic Insight: The Pathway

The hydrolysis of esters and amides catalyzed by NBSA predominantly follows the

The Causality of NBSA Catalysis:

-

Activation: NBSA donates a proton (

) to the carbonyl oxygen of the substrate. The high dissociation constant of NBSA ensures a high concentration of available protons even in organic co-solvents. -

Nucleophilic Attack: The protonation increases the electrophilicity of the carbonyl carbon, allowing a weak nucleophile (water) to attack.

-

Tetrahedral Collapse: Proton transfer occurs within the tetrahedral intermediate, converting the alkoxy group (

) into a good leaving group ( -

Regeneration: The leaving group is expelled, yielding the carboxylic acid, and the proton is returned to the catalytic cycle.

Visualizing the Pathway

Caption: The

Validated Experimental Protocols

Protocol A: Preparative Hydrolysis of a Sterically Hindered Ester

Objective: Hydrolysis of tert-butyl acetate (or similar hindered esters) where milder acids fail.

Reagents:

-

Substrate: Ester (10 mmol)

-

Catalyst: 4-Nitrobenzenesulfonic acid (anhydrous or hydrate, 0.5 - 1.0 mmol, 5-10 mol%)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the ester in 20 mL of Dioxane/Water mixture.

-

Catalyst Addition: Add NBSA (5-10 mol%) in a single portion.

-

Expert Note: If using the hydrate, calculate mass based on MW including water. Anhydrous NBSA is preferred for precise kinetic control but is more hygroscopic.

-

-

Reaction: Attach a reflux condenser. Heat the mixture to 80°C.

-

Monitoring: Check progress via TLC (SiO2, Hexane/EtOAc) every 30 minutes. Stain with PMA or Anisaldehyde (esters are often UV inactive).

-

-

Quenching (Critical): Once starting material is consumed (< 2% by TLC), cool to room temperature. Add Saturated

solution slowly until pH reaches 7-8.-

Why: NBSA is a strong acid; failure to neutralize prior to extraction can lead to acid-catalyzed side reactions or emulsion formation.

-

-

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Protocol B: Kinetic Rate Determination (Reaction Profiling)

Objective: To determine the pseudo-first-order rate constant (

Workflow Diagram:

Caption: Kinetic workflow for determining catalytic efficiency. Precise quenching is required to "freeze" the reaction time-point.

Methodology:

-

Conditions: Maintain a large excess of water (pseudo-first-order conditions).

-

Sampling: Withdraw 50

aliquots at defined intervals ( -

Quenching: Immediately dispense the aliquot into a vial containing 950

of cold mobile phase buffer (Phosphate pH 7.0) to neutralize the NBSA catalyst instantly. -

Calculation: Plot

vs. time. The slope represents

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Solvent polarity too low. | Increase water content or switch to a more polar co-solvent (e.g., DMSO instead of Dioxane) to stabilize the charged transition state. |

| Emulsions during Workup | Incomplete neutralization of NBSA. | Ensure pH > 7 before extraction. NBSA is a surfactant-like molecule; its salts are more water-soluble. |

| Product Degradation | Acid concentration too high. | Reduce NBSA loading to 1 mol%. The nitro group makes it potent; less is often more. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

-

Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrobenzenesulfonic acid.

-

Yates, K., & McClelland, R. A. (1967). Mechanisms of Ester Hydrolysis in Aqueous Sulfuric Acid. Journal of the American Chemical Society, 89(11), 2686–2692.

Application Notes & Protocols: Strategic Preparation of 4-Nitrobenzenesulfonate Esters in Organic Synthesis

Abstract

This guide provides an in-depth technical overview of the preparation and strategic application of 4-nitrobenzenesulfonate (nosylate) esters, critical intermediates in modern organic synthesis and drug development. We move beyond simple procedural lists to explore the fundamental chemical principles that make the nosylate group an outstanding leaving group. Detailed, field-proven protocols for the synthesis of nosylate esters from alcohols via sulfonyl chlorides and Mitsunobu-type reactions are presented. Furthermore, this document includes protocols for the synthesis of the key precursor, 4-nitrobenzenesulfonyl chloride (p-NsCl), characterization data, and a discussion of the role of nosylates in complex molecular synthesis, including their use as functional protecting groups for amines.

The Nosylate Anion: A Cornerstone Leaving Group in Synthesis

In the landscape of nucleophilic substitution reactions, the efficacy of the transformation is profoundly influenced by the nature of the leaving group. An ideal leaving group is one that is stable in its anionic form after heterolytic bond cleavage. The 4-nitrobenzenesulfonate anion, commonly referred to as the "nosylate" anion, excels in this role due to a powerful combination of resonance and inductive effects.

The sulfonic acid moiety provides inherent stability by delocalizing the negative charge across three oxygen atoms. This effect is dramatically amplified by the presence of a nitro group at the para-position of the benzene ring. The nitro group is a potent electron-withdrawing group, pulling electron density from the ring through both the inductive effect and, more significantly, the resonance effect (the -M effect). This delocalization spreads the negative charge of the departing anion over the entire molecule, significantly lowering its energy and making it a very stable, and therefore excellent, leaving group.[1][2] This high stability makes the corresponding nosylate esters highly reactive towards nucleophilic attack, a property that is strategically exploited in numerous synthetic transformations.[3]

Primary Synthetic Route: Nosylation of Alcohols

The most direct and widely employed method for the synthesis of 4-nitrobenzenesulfonate esters is the reaction of a primary or secondary alcohol with 4-nitrobenzenesulfonyl chloride (p-NsCl).[2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Causality Behind Experimental Choices:

-

Reagent: 4-Nitrobenzenesulfonyl chloride (p-NsCl) is used instead of the parent sulfonic acid because the sulfonyl chloride is a much more potent electrophile. Direct esterification with sulfonic acid requires harsh conditions and is often an equilibrium-limited process.[1]

-

Base: Pyridine or triethylamine are common choices. Pyridine can serve as both the base and the solvent. The base is critical for scavenging the HCl generated, preventing it from protonating the starting alcohol or promoting side reactions.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the highly reactive p-NsCl.[2]

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the highly reactive p-NsCl, minimizing the formation of byproducts. The reaction is then typically allowed to warm to room temperature to ensure completion.[1]

Experimental Protocol: Synthesis of a Generic Alkyl 4-Nitrobenzenesulfonate

-

Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: If using DCM as the solvent, add triethylamine (1.2-1.5 equiv) or pyridine (2.0-3.0 equiv) to the solution and stir for 5 minutes.

-

p-NsCl Addition: Add 4-nitrobenzenesulfonyl chloride (p-NsCl) (1.1-1.2 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-nitrobenzenesulfonate ester.

Workflow for Alcohol Nosylation

Caption: Workflow for the synthesis of nosylate esters from alcohols.

Activating Alcohols with Stereochemical Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, notably with complete inversion of stereochemistry at the reacting carbon center.[4][5] While classically used to form esters with carboxylic acids, the underlying principle involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to form an oxyphosphonium salt, which is an excellent leaving group.[6]

This activation can be harnessed to form nosylates, particularly in complex syntheses where stereochemical control is paramount. For instance, a nosyl-protected amine can be alkylated with an alcohol under Mitsunobu conditions.[7] The use of 4-nitrobenzoic acid in Mitsunobu reactions is particularly effective for inverting sterically hindered alcohols.[8]

Mechanism of Alcohol Activation and Inversion

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction for N-Alkylation of a Nosylamide

This protocol describes the alkylation of a primary nosylamide with a primary alcohol, a key step in the Fukuyama amine synthesis.[9]

-

Preparation: In an oven-dried flask under an inert atmosphere, dissolve the nosyl-protected primary amine (1.0 equiv), primary alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change is typically observed.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove but may sometimes be precipitated from a nonpolar solvent like ether or hexanes.

-

Characterization Data

Proper characterization is essential to confirm the formation of the desired 4-nitrobenzenesulfonate salt. Below is a table of typical spectroscopic data for a representative compound, Methyl 4-nitrobenzenesulfonate.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₅S | [10] |

| Molecular Weight | 217.20 g/mol | [10] |

| Appearance | Yellow to brown solid | [11] |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the nitrobenzene ring. | [12] |

| ¹³C NMR | Resonances for the methyl carbon and the four distinct aromatic carbons. The carbon bearing the nitro group is shifted downfield. | [10][13] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the S=O of the sulfonate group and the N=O of the nitro group. | [13] |

Applications in Drug Development and Protecting Group Chemistry

The unique properties of the nosyl group extend beyond its function as a leaving group. It is also a highly effective protecting group for primary and secondary amines.[14]

-

Amine Protection: Amines react readily with p-NsCl to form stable N-nosyl sulfonamides.[2]

-

Orthogonality: The nosyl group is stable to acidic conditions used to remove Boc groups and hydrogenolysis conditions for Cbz groups, making it a valuable orthogonal protecting group in multi-step synthesis.[14]

-

Mild Deprotection: The key advantage is its cleavage under mild, often neutral conditions, typically using a thiol nucleophile like thiophenol in the presence of a base like potassium carbonate.[2][9] This is particularly valuable for substrates sensitive to harsh acidic or basic conditions.

Protection & Deprotection Cycle

Caption: The nosyl group as a recyclable amine protecting group.

This strategy is pivotal in the synthesis of complex pharmaceuticals. For example, (S)-(+)-Glycidyl nosylate is a key intermediate in the synthesis of Landiolol, an ultra-short-acting β1-blocker used for treating tachyarrhythmias during surgery.[15] The nosylate group serves as an excellent leaving group for the subsequent ring-opening of the epoxide by a nucleophile.

Safety and Handling

-

4-Nitrobenzenesulfonyl chloride (p-NsCl): This reagent is corrosive and highly sensitive to moisture.[2] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Store in a desiccator. It decomposes in hot water or hot alcohol.[2]

-

Azodicarboxylates (DEAD/DIAD): These reagents are potential contact explosives and should be handled with care. Avoid heating and friction.

-

Triphenylphosphine (PPh₃): Irritant. Handle in a fume hood.

-

Solvents: Anhydrous solvents are critical for the success of these reactions.

Conclusion

The preparation of 4-nitrobenzenesulfonate salts is a fundamental and versatile transformation in organic synthesis. The exceptional stability of the nosylate anion makes it a premier leaving group, enabling a wide range of nucleophilic substitution reactions. The most reliable synthetic method involves the reaction of alcohols with 4-nitrobenzenesulfonyl chloride, a protocol that is both high-yielding and broadly applicable. Furthermore, the strategic use of the nosyl group as an amine protecting group, with its mild and orthogonal deprotection conditions, solidifies its importance for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular targets.

References

-

PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

Ley, S. V., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]

-

ACS Publications. (2016, August 11). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process | Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

- Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.

-

National Institutes of Health. (n.d.). Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Baum, J. C., et al. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 68(8), 1450-1453. Retrieved from [Link]

- Google Patents. (n.d.). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.

Sources

- 1. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Methyl 4-nitrobenzenesulfonate | 6214-20-6 [smolecule.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 12. METHYL 4-NITROBENZENESULFONATE(6214-20-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

Application Note: 4-Nitrobenzenesulfonic Acid (NBSA) Chemistries in Proteomics Mass Spectrometry

The following Application Note is designed for Senior Scientists and Mass Spectrometry Specialists in drug discovery and proteomics. It synthesizes the chemical utility of 4-Nitrobenzenesulfonic Acid (NBSA) as both a high-efficiency hydrolysis reagent and a fragmentation-directing derivatization scaffold.

Executive Summary

In high-precision proteomics, standard reagents often impose limitations: HCl hydrolysis destroys Tryptophan, and standard trypsin digestion can yield ambiguous fragmentation patterns in de novo sequencing. 4-Nitrobenzenesulfonic acid (NBSA) hydrate offers a dual-modality solution. As a non-volatile strong organic acid, it facilitates high-recovery protein hydrolysis compatible with Tryptophan analysis. Furthermore, its activated derivatives (Nosyl groups) serve as fragmentation-directing labels , simplifying MS/MS spectra by promoting specific ion series (y-ions) and enhancing sequence coverage for unknown peptides.

This guide details the mechanistic basis and validated protocols for utilizing NBSA in quantitative amino acid analysis (AAA) and targeted peptide sequencing.

Mechanistic Basis & Causality

High-Recovery Hydrolysis (The "Trp" Problem)

Standard 6M HCl hydrolysis requires vacuum sealing and destroys Tryptophan (Trp) due to oxidative degradation. Sulfonic acids like Methanesulfonic acid (MSA) and p-Toluenesulfonic acid (PTSA) are non-volatile alternatives that protect the indole ring of Trp.

-

NBSA Advantage: NBSA shares the non-oxidizing, non-volatile properties of PTSA but possesses a strong UV chromophore (

group). This allows for direct UV monitoring of the acid front during LC separation and ensures complete hydrolysis due to its high acidity ( -

Mechanism: The sulfonic acid group protonates peptide bonds without the oxidative potential of Cl2 contaminants often found in HCl. The bulky anion can also act as an ion-pairing agent during downstream LC, altering selectivity for polar amino acids.

Fragmentation Direction (The "Nosyl" Effect)

In "Bottom-Up" proteomics, identifying peptides with low ionization efficiency or complex fragmentation is challenging.

-

Derivatization: The NBSA scaffold (introduced via 4-nitrobenzenesulfonyl chloride) reacts with N-terminal amines.

-

Mass Spectrometry Consequence: The highly electron-withdrawing nitro-group destabilizes the N-terminal charge. In Collision-Induced Dissociation (CID), this suppresses b-ion formation and strongly promotes y-ion series formation .

-

Result: Simplified spectra dominated by C-terminal fragments, significantly improving the confidence of de novo sequencing algorithms.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision matrix for using NBSA in proteomics:

Caption: Dual-stream workflow for NBSA utilization. Top path: Quantitative hydrolysis preserving labile amino acids. Bottom path: N-terminal derivatization for simplified fragmentation.

Validated Protocols